

Application Notes: Structural Elucidation of 19-Methyltetacosanoyl-CoA by NMR Spectroscopy

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Compound of Interest

Compound Name: **19-Methyltetacosanoyl-CoA**

Cat. No.: **B15549254**

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Introduction

19-Methyltetacosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. The structural characterization of such molecules is crucial in various fields, including biochemistry, drug discovery, and metabolic research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation of complex biomolecules like **19-Methyltetacosanoyl-CoA**. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural verification and characterization of **19-Methyltetacosanoyl-CoA**.

Molecular Structure and Numbering

The structure of **19-Methyltetacosanoyl-CoA** consists of a C25 fatty acyl chain with a methyl branch at the C19 position, linked to Coenzyme A (CoA) via a thioester bond. For clarity in NMR spectral assignments, the carbon atoms of the fatty acyl chain are numbered starting from the carbonyl carbon (C1) to the terminal methyl group (C25). The methyl branch at C19 is designated as C19-Me. The protons are named according to the carbon atom to which they are attached.

Expected NMR Spectral Features

The NMR spectrum of **19-Methyltetacosanoyl-CoA** is a composite of the signals from the long-chain fatty acyl group and the Coenzyme A moiety.

- ^1H NMR Spectrum: The proton spectrum will show characteristic signals for the terminal methyl group of the fatty acyl chain, the methyl branch, a large unresolved multiplet for the long methylene chain, and distinct signals for the methylene groups alpha and beta to the thioester carbonyl. The Coenzyme A portion will exhibit signals for its adenosine, pantothenate, and cysteamine residues.
- ^{13}C NMR Spectrum: The carbon spectrum will display a downfield signal for the thioester carbonyl carbon. The carbons of the fatty acyl chain will have distinct chemical shifts for the terminal carbons, the methyl branch, and the carbons near the thioester linkage, with the majority of the internal methylene carbons resonating in a narrow region. The numerous carbons of the Coenzyme A moiety will also be observable.
- 2D NMR Spectra (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment of all proton and carbon signals.
 - COSY (Correlation Spectroscopy): Reveals proton-proton (^1H - ^1H) coupling networks, allowing for the tracing of the fatty acyl chain and the spin systems within the Coenzyme A molecule.[\[1\]](#)
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (^1H - ^{13}C), providing a map of which protons are attached to which carbons.[\[1\]](#) [\[2\]](#)
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ^1H - ^{13}C couplings). This is particularly useful for identifying the thioester linkage by observing correlations from the protons on C2 and C3 of the fatty acyl chain to the carbonyl carbon (C1), and for connecting the different spin systems within the molecule.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted Quantitative NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **19-Methyltetraacosanoyl-CoA**. These values are estimated based on data for similar long-chain fatty acids, methyl-branched alkanes, and Coenzyme A.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 1: Predicted ^1H NMR Chemical Shifts for **19-Methyltetraacosanoyl-CoA**

Assignment	Predicted Chemical Shift (ppm)	Multiplicity
Fatty Acyl Chain		
H2 (α -CH ₂)	2.8 - 3.1	t
H3 (β -CH ₂)	1.6 - 1.7	m
H4 - H18, H20-H23 $(-(CH_2)_n)$	1.2 - 1.4	m
H19 (-CH-)	1.4 - 1.6	m
H24 (-CH ₂)	1.1 - 1.3	m
H25 (-CH ₃)	0.8 - 0.9	t
H19-Me (-CH ₃)	0.8 - 0.9	d
Coenzyme A Moiety		
Adenine H8	8.5 - 8.6	s
Adenine H2	8.2 - 8.3	s
Ribose H1'	6.1 - 6.2	d
Ribose H2'	4.7 - 4.8	m
Ribose H3'	4.5 - 4.6	m
Ribose H4'	4.2 - 4.3	m
Ribose H5', H5"	4.0 - 4.1	m
Pantothenate H5'	3.8 - 3.9	t
Pantothenate H7'	3.5 - 3.6	t
Pantothenate H10' (gem-diMe)	0.7 - 0.9	s
Cysteamine H12'	3.3 - 3.4	t
Cysteamine H13'	2.5 - 2.6	t

Table 2: Predicted ¹³C NMR Chemical Shifts for **19-Methyltetracosanoyl-CoA**

Assignment	Predicted Chemical Shift (ppm)
Fatty Acyl Chain	
C1 (C=O)	198 - 202
C2 (α -CH ₂)	40 - 45
C3 (β -CH ₂)	28 - 32
C4 - C18, C20-C23 $\left(-(CH_2)_n\right)$	29 - 30
C19 (-CH-)	35 - 38
C24 (-CH ₂)	22 - 24
C25 (-CH ₃)	14 - 15
C19-Me (-CH ₃)	19 - 21
Coenzyme A Moiety	
Adenine C8	142 - 143
Adenine C5	148 - 149
Adenine C4	151 - 152
Adenine C2	155 - 156
Adenine C6	150 - 151
Ribose C1'	88 - 89
Ribose C4'	86 - 87
Ribose C2'	76 - 77
Ribose C3'	74 - 75
Ribose C5'	68 - 69
Pantothenate C9' (C=O)	170 - 172
Pantothenate C6'	76 - 77
Pantothenate C8'	44 - 45

Pantothenate C10' ($\text{C}(\text{CH}_3)_2$)	74 - 75
Pantothenate C10' (gem-diMe)	20 - 23
Pantothenate C5'	38 - 39
Cysteamine C12'	25 - 26
Cysteamine C13'	38 - 39

Experimental Protocols

1. Sample Preparation

- Dissolution: Dissolve 5-10 mg of **19-Methyltetracosanoyl-CoA** in 0.6 mL of a suitable deuterated solvent. For long-chain acyl-CoAs, a mixture of deuterated chloroform (CDCl_3) and deuterated methanol (CD_3OD) (e.g., 2:1 v/v) is recommended to ensure solubility of both the lipid chain and the polar Coenzyme A headgroup. Alternatively, deuterated dimethyl sulfoxide (DMSO-d_6) can be used.[12]
- Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts (0 ppm).
- Filtration: Filter the sample into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz for ^1H) at a constant temperature, typically 298 K.

- ^1H NMR:
 - Pulse sequence: Standard 90° pulse (zg30).
 - Spectral width: 12-16 ppm.
 - Acquisition time: 2-4 seconds.

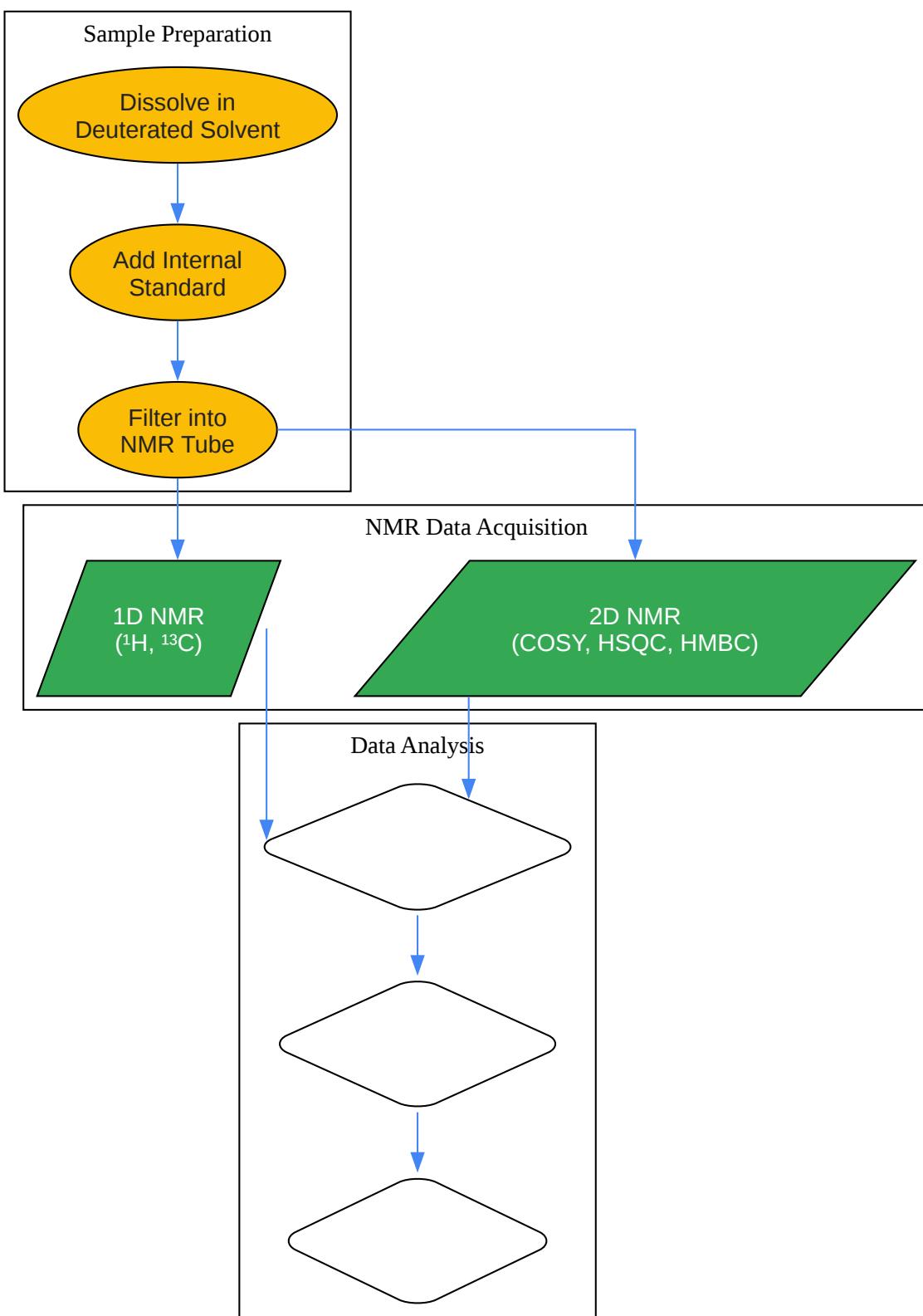
- Relaxation delay: 5 seconds (to ensure full relaxation of all protons).
- Number of scans: 16-64 (depending on sample concentration).
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral width: 220-240 ppm.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096 (due to the low natural abundance of ^{13}C).
- COSY:
 - Pulse sequence: Standard COSY sequence (e.g., cosygpqf).
 - Spectral width: 12-16 ppm in both dimensions.
 - Number of increments: 256-512 in the indirect dimension.
 - Number of scans per increment: 8-16.
- HSQC:
 - Pulse sequence: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).
 - ^1H spectral width: 12-16 ppm.
 - ^{13}C spectral width: 180-200 ppm.
 - Number of increments: 256-512 in the indirect dimension.
 - Number of scans per increment: 8-32.
- HMBC:

- Pulse sequence: Gradient-selected HMBC (e.g., hmbcgpndqf).
- ^1H spectral width: 12-16 ppm.
- ^{13}C spectral width: 220-240 ppm.
- Number of increments: 256-512 in the indirect dimension.
- Number of scans per increment: 16-64.
- Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.

3. Data Processing and Analysis

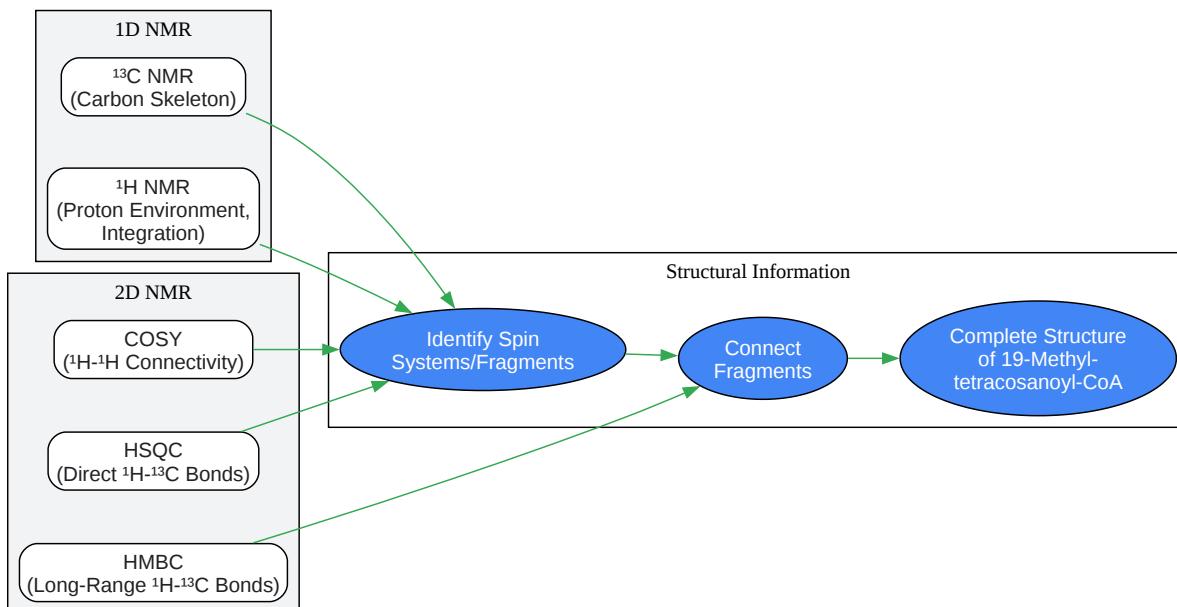
- Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
- Perform Fourier transformation and phase correction for all spectra.
- Reference the spectra to the internal standard (TMS or TSP at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the 2D spectra to establish correlations and assign all signals.

Visualizations



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Caption: Experimental workflow for NMR-based structural elucidation.

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Caption: Logical relationships in NMR spectral interpretation.

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